molecular formula C17H12IN3O B3728139 3-(4-hydroxy-3-iodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile

3-(4-hydroxy-3-iodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile

Cat. No. B3728139
M. Wt: 401.20 g/mol
InChI Key: ATCICNPCHVLADJ-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-hydroxy-3-iodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-(4-hydroxy-3-iodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in the growth of cancer cells. It has also been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects:
3-(4-hydroxy-3-iodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-hydroxy-3-iodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and diabetes. Another advantage is its anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 3-(4-hydroxy-3-iodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. One of the future directions is to further study the mechanism of action of this compound and its potential use in the treatment of various diseases. Another future direction is to study the potential toxicity of this compound and its effects on human health. Additionally, further research can be conducted to optimize the synthesis method of this compound and to develop more efficient methods for its production.

Scientific Research Applications

3-(4-hydroxy-3-iodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicine. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of various other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

(Z)-3-(4-hydroxy-3-iodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12IN3O/c1-10-2-4-14-15(6-10)21-17(20-14)12(9-19)7-11-3-5-16(22)13(18)8-11/h2-8,22H,1H3,(H,20,21)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCICNPCHVLADJ-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)O)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3)O)I)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-hydroxy-3-iodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-hydroxy-3-iodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Reactant of Route 2
3-(4-hydroxy-3-iodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Reactant of Route 3
3-(4-hydroxy-3-iodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Reactant of Route 4
3-(4-hydroxy-3-iodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Reactant of Route 5
3-(4-hydroxy-3-iodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Reactant of Route 6
3-(4-hydroxy-3-iodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile

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